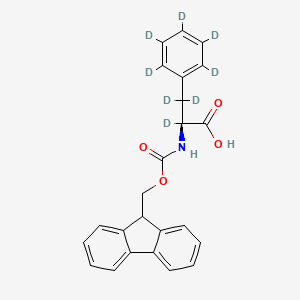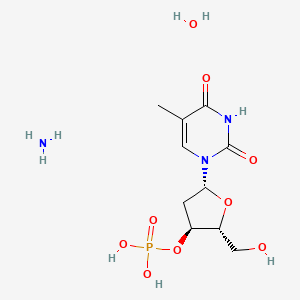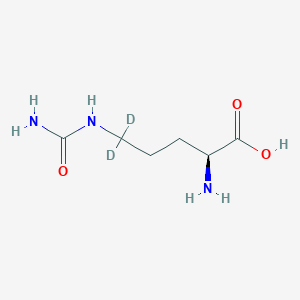![molecular formula C6H12O6 B12057919 D-[3-2H]Glucose](/img/structure/B12057919.png)
D-[3-2H]Glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[3-2H]Glucose is a deuterium-labeled form of D-glucose, a simple sugar that plays a vital role in various biological processes. The deuterium atom replaces a hydrogen atom at the third carbon position, making it useful in scientific research, particularly in metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-[3-2H]Glucose typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source. One common method is the catalytic hydrogen-deuterium exchange reaction, where D-glucose is treated with deuterium gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-[3-2H]Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction reactions can convert it to sorbitol.
Substitution: The hydroxyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions
Major Products
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives
Applications De Recherche Scientifique
D-[3-2H]Glucose is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studying glucose metabolism and enzymatic reactions.
Biology: Used in metabolic flux analysis to understand cellular processes.
Medicine: Helps in the investigation of glucose utilization in various diseases, including diabetes and cancer.
Industry: Applied in the development of biosensors and diagnostic tools .
Mécanisme D'action
D-[3-2H]Glucose exerts its effects by participating in metabolic pathways similar to D-glucose. The deuterium label allows researchers to track its movement and transformation within biological systems. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis, providing insights into metabolic dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: The non-labeled form, widely used in various biological and industrial applications.
L-Glucose: An enantiomer of D-glucose, used as a low-calorie sweetener.
D-[1-13C]Glucose: Another labeled form used in metabolic studies .
Uniqueness
D-[3-2H]Glucose is unique due to the specific placement of the deuterium atom, which provides distinct advantages in tracing and studying metabolic pathways without significantly altering the compound’s chemical properties .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D |
Clé InChI |
WQZGKKKJIJFFOK-XVKSOXPJSA-N |
SMILES isomérique |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O)CO)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)










